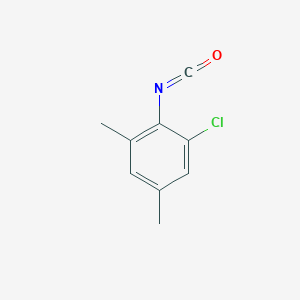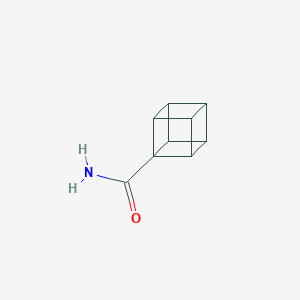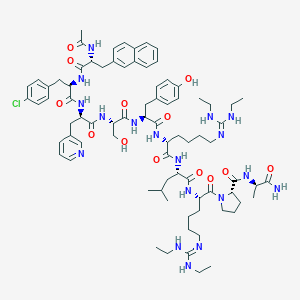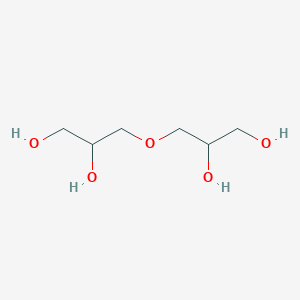
ジグリセロール
概要
説明
Diglycerol, also known as diglycerine or glycerinether, is an organic compound with the molecular formula C6H14O5. It is a colorless to light yellow viscous liquid that is soluble in water and ethanol but insoluble in ether. Diglycerol is primarily used in the preparation of fatty acid esters, emulsifiers, and defoamers. It is also utilized as an intermediate in organic synthesis due to its multiple hydroxyl groups.
科学的研究の応用
Diglycerol has a wide range of applications in scientific research and industry:
作用機序
Target of Action
Diglycerol, a derivative of glycerol, primarily targets Protein Kinase C (PKC) and Protein Kinase D (PKD) isoforms . These isoforms can sense diacylglycerol (DAG), a neutral lipid involved in various metabolic pathways in the cell . PKC and PKD isoforms play a crucial role in the regulation of metabolic homeostasis and might serve as targets for the treatment of metabolic disorders such as obesity and diabetes .
Mode of Action
Diglycerol interacts with its targets, PKC and PKD isoforms, through a process known as DAG-sensing . This interaction leads to the activation of these isoforms, which in turn disrupts metabolic homeostasis and contributes to the development of metabolic diseases . DAG in cell membranes recruits PKD through its C1 domains and induces conformational changes that abrogate PKDs autoinhibitory mechanism, leading to autophosphorylation at the C-terminus of PKD1 and PKD2, and subsequently activates PKDs .
Biochemical Pathways
Diglycerol is involved in various biochemical pathways. It is an intermediate in the formation of phosphatidylcholine, phosphatidylethanolamine, and triacylglycerols in eukaryotes . It is also involved in the biosynthesis of sphingomyelin . In glycolysis, diglycerol is oxidized to DHA, the simplest ketone sugar, and this molecule actively takes part in respiration in higher plants and animals .
Pharmacokinetics
It is known that diglycerol mono- and diesters of various fatty acids can be prepared by reacting diglycerol and fatty acids in a specific environment . This suggests that the bioavailability of diglycerol may be influenced by its esterification with different fatty acids.
Result of Action
The action of diglycerol results in various molecular and cellular effects. It plays a crucial role in protein transport, vesicle secretion, insulin signaling, cell growth, and proliferation . The selective oxidation of diglycerol using oxygen as a clean oxidant in the presence of a palladium/neocuproine complex results in the formation of a product named “diglycerose” .
Action Environment
The action, efficacy, and stability of diglycerol can be influenced by environmental factors. For instance, the selective oxidation of diglycerol has been studied using oxygen as a clean oxidant in the presence of a palladium/neocuproine complex . The reaction parameters were optimized to obtain the mono-oxidation product with a high yield . This suggests that the action of diglycerol can be significantly influenced by the presence of certain catalysts and the availability of oxygen.
準備方法
Synthetic Routes and Reaction Conditions: Diglycerol can be synthesized through the etherification of glycerol. This process involves the condensation of two glycerol molecules to form diglycerol, which can occur in the presence of either homogeneous or heterogeneous catalysts. Common catalysts include acid and base types, with microwave irradiation being an advanced technology that offers advantages over conventional heating .
Industrial Production Methods: Industrial production of diglycerol typically involves the partial reaction of glycerol in the presence of an alkaline catalyst. The reaction mixture, containing 10-15% diglycerol, undergoes separation of unreacted glycerol through distillation at reduced pressure to obtain a product with at least 90% diglycerol .
化学反応の分析
Types of Reactions: Diglycerol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the selective oxidation of diglycerol using oxygen in the presence of a palladium/neocuproine complex, which yields mono-oxidation products .
Common Reagents and Conditions:
Oxidation: Palladium/neocuproine complex with oxygen as the oxidant.
Etherification: Acid or base catalysts, with microwave irradiation as an advanced method.
Major Products:
Oxidation: Mono-oxidation products such as diglycerose.
Etherification: Polyglycerols, including diglycerol and triglycerols.
類似化合物との比較
Glycerol: A trihydric alcohol with three hydroxyl groups, used as a backbone in triglycerides and phospholipids.
Monoglycerol: Contains one fatty acid chain bonded to glycerol, used as an emulsifier and in food products.
Triglycerol: Contains three glycerol molecules, used in the synthesis of polyglycerols and as a humectant in personal care products.
Uniqueness of Diglycerol: Diglycerol is unique due to its multiple hydroxyl groups, which allow for extensive hydrogen bonding and make it an excellent intermediate for organic synthesis. Its ability to act as a second messenger in biochemical signaling also sets it apart from other similar compounds .
特性
IUPAC Name |
3-(2,3-dihydroxypropoxy)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O5/c7-1-5(9)3-11-4-6(10)2-8/h5-10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLRAVKSCUXZTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COCC(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872273 | |
| Record name | 3,3'-Oxydi(propane-1,2-diol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid | |
| Record name | Propanediol, oxybis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
627-82-7, 59113-36-9 | |
| Record name | Bis(2,3-dihydroxypropyl) ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha,alpha'-Diglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diglycerin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059113369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diglycerol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanediol, oxybis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3'-Oxydi(propane-1,2-diol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxybispropanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.986 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3'-oxydi(propylene glycol) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.,.ALPHA.'-DIGLYCEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC0A740LR3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
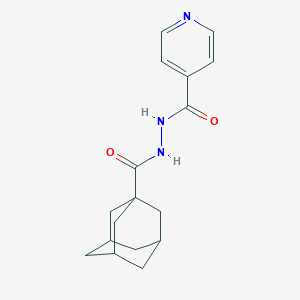
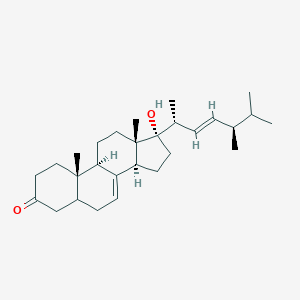
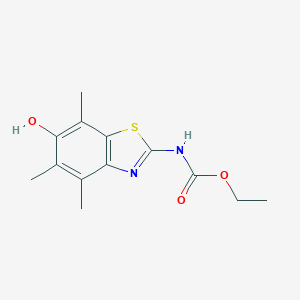
![Ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate](/img/structure/B53809.png)
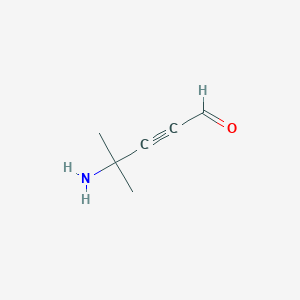
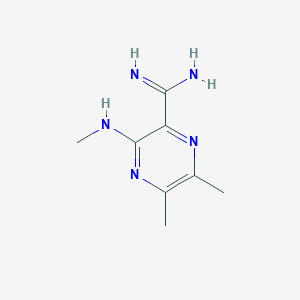

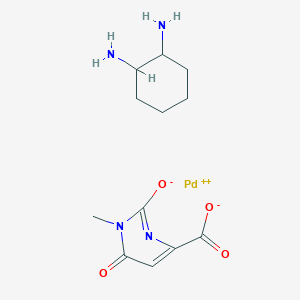
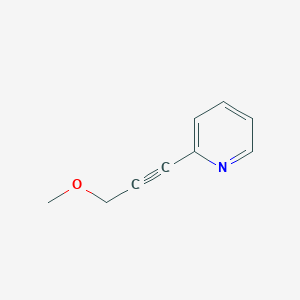
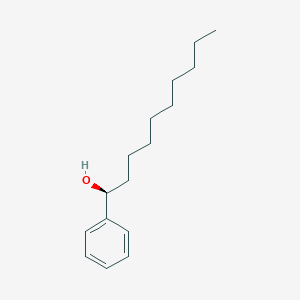
![2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol](/img/structure/B53823.png)
